molecular formula C24H29N3O5S B12993309 N,N-Bis(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfonamide

N,N-Bis(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfonamide

Cat. No.: B12993309
M. Wt: 471.6 g/mol
InChI Key: UHYRCWFMTQHWSO-UHFFFAOYSA-N
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Description

N,N-Bis(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfonamide is a synthetic sulfonamide derivative featuring a pyrazole core substituted with a tetrahydro-2H-pyran (THP) group at the 1-position and a sulfonamide moiety at the 5-position. The N,N-bis(4-methoxybenzyl) groups enhance solubility and modulate pharmacokinetic properties, making it a candidate for therapeutic or agrochemical applications.

Properties

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6 g/mol

IUPAC Name

N,N-bis[(4-methoxyphenyl)methyl]-2-(oxan-2-yl)pyrazole-3-sulfonamide

InChI

InChI=1S/C24H29N3O5S/c1-30-21-10-6-19(7-11-21)17-26(18-20-8-12-22(31-2)13-9-20)33(28,29)24-14-15-25-27(24)23-5-3-4-16-32-23/h6-15,23H,3-5,16-18H2,1-2H3

InChI Key

UHYRCWFMTQHWSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=NN3C4CCCCO4

Origin of Product

United States

Biological Activity

N,N-Bis(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and notable biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H29N3O5SC_{24}H_{29}N_{3}O_{5}S with a molecular weight of 471.6 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₃₄H₂₉N₃O₅S
Molecular Weight471.6 g/mol
CAS Number2281768-10-1
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains, showing promising results. One study demonstrated that similar compounds exhibited up to 98% inhibition against Mycobacterium tuberculosis at low concentrations, suggesting a potential application in treating infectious diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. A study reported that certain pyrazole compounds could inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) by 61–85% and 76–93%, respectively, at concentrations of 10 µM, outperforming standard anti-inflammatory medications like dexamethasone . This highlights the therapeutic potential of this compound in inflammatory diseases.

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of sulfonamide and pyrazole groups. Recent studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

A series of studies have explored the biological activities of related pyrazole compounds:

  • Anti-inflammatory Study : A derivative was tested for its ability to reduce inflammation in carrageenan-induced edema models, showing significant efficacy comparable to indomethacin .
  • Antimicrobial Testing : Compounds were screened against bacterial strains such as E. coli, Bacillus subtilis, and fungi like Aspergillus niger, revealing promising antimicrobial activity at concentrations as low as 40 µg/mL .
  • In Vivo Studies : Animal models have been utilized to assess the analgesic and anti-inflammatory effects of pyrazole derivatives, providing insights into their mechanism of action and therapeutic potential .

Comparison with Similar Compounds

A-773 (CAS: 120162-55-2)

Structure :

  • Pyrazole-5-sulfonamide core.
  • Substituents: 4,6-dimethoxy-2-pyrimidinyl urea group at N1 and 2-methyl-2H-tetrazol-5-yl at C3.
    Key Differences :
  • Lacks the THP and methoxybenzyl groups present in the target compound.

N-[5-benzyl-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide (CAS: 1108743-91-4)

Structure :

  • Benzamide core with indazole and tetrahydro-pyran (THP) substituents.
  • Piperazine moiety enhances solubility and CNS permeability.
    Key Differences :
  • Benzamide vs. sulfonamide functionality: Benzamides are often associated with kinase inhibition (e.g., anticancer agents), whereas sulfonamides are more common in antimicrobials or herbicides.
  • The THP group is at the pyran-4-ylamino position, differing in regiochemistry from the target compound’s THP substitution .

Physicochemical and Functional Properties

Property Target Compound A-773 CAS 1108743-91-4
Molecular Formula C₂₉H₃₃N₃O₅S (estimated) C₁₃H₁₈N₈O₅S C₃₁H₃₆N₆O₂
Molecular Weight ~563.66 g/mol 398.39 g/mol 524.67 g/mol
Key Functional Groups Methoxybenzyl, THP, sulfonamide Pyrimidinyl urea, tetrazole Benzamide, piperazine, THP
Potential Applications Agrochemistry, drug discovery (hypothetical) Herbicide (Gulliver™) Kinase inhibition (anticancer)

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